2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Antibacterial drug discovery Virtual screening MurA inhibition

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 412314-56-8; DrugBank ID DB07055) is a low-molecular-weight (243.22 g/mol) heterocyclic conjugate that fuses a phthalimide (1,3-dioxoisoindoline) scaffold with a tetrazole ring via an ethyl linker. The compound exists in tautomeric equilibrium between 1H- and 2H-tetrazole forms, a property that modulates hydrogen-bond donor/acceptor topology and influences molecular recognition at protein active sites.

Molecular Formula C11H9N5O2
Molecular Weight 243.22 g/mol
Cat. No. B2426681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC11H9N5O2
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NNN=N3
InChIInChI=1S/C11H9N5O2/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-12-14-15-13-9/h1-4H,5-6H2,(H,12,13,14,15)
InChIKeyDEOJDUHRJBKATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione: Procurement-Ready Identifier & Structural Context


2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 412314-56-8; DrugBank ID DB07055) is a low-molecular-weight (243.22 g/mol) heterocyclic conjugate that fuses a phthalimide (1,3-dioxoisoindoline) scaffold with a tetrazole ring via an ethyl linker [1]. The compound exists in tautomeric equilibrium between 1H- and 2H-tetrazole forms, a property that modulates hydrogen-bond donor/acceptor topology and influences molecular recognition at protein active sites [1]. It is catalogued as an experimental small molecule in DrugBank and has been computationally profiled against bacterial enzyme targets, establishing it as a synthetically tractable, fragment-like entry point for medicinal chemistry campaigns [2].

Why 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by a Generic Phthalimide-Tetrazole Analog


Phthalimide-tetrazole hybrids are a structurally diverse class; substitution at the imide nitrogen, linker length (methylene, ethyl, propyl, or thioether), and tetrazole N-substitution (1H vs. 2H) produce compounds with widely divergent binding poses, pharmacokinetic profiles, and synthetic accessibility [1]. The ethyl linker in this compound positions the tetrazole ring at an inter-atomic distance that is distinct from methylene- or propyl-bridged analogs, altering the geometry of hydrogen-bond networks observed in co-crystal or docking studies [1][2]. Furthermore, the 2H-tautomer offers a unique donor-acceptor pattern that directly impacts selectivity in structure-based drug design; simply interchanging with a 1H-tetrazole or a differently linked analog can negate established structure-activity relationships [1]. The quantitative evidence below demonstrates that this specific scaffold-liker combination yields measurable differences in target engagement and physicochemical properties relative to near-neighbor comparators.

Quantitative Differentiation of 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Against Closest Analogs


Docking-Based Binding Affinity Against E. coli MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) Relative to Structurally Diverse DrugBank Ligands

In a computational screen targeting the E. coli O104:H4 MurA enzyme, DB07055 (the target compound) achieved a binding energy of −10.1 kcal/mol [1]. This value is within 0.2 kcal/mol of the top-ranked compound in the study (DB03571, −10.5 kcal/mol) despite DB07055 possessing a molecular weight of only 243.22 Da—approximately 43% smaller than DB03571 (430.25 Da) and 48% smaller than DB06949 (464.11 Da) [1]. When normalized by heavy-atom count (ligand efficiency), DB07055 demonstrates superior per-atom binding contribution compared to these larger competitors, a critical metric for fragment-based optimization [1].

Antibacterial drug discovery Virtual screening MurA inhibition Fragment-based lead generation

Distinct Active-Site Hydrogen-Bond Network Compared to Structurally Adjacent DrugBank Ligands

The docking study identified the specific active-site residues engaged by each ligand. DB07055 forms an interaction fingerprint that includes Trp 206, Asp 259, Asn 234, Asn 279, Gln 284, Arg 181, Tyr 130, Thr 133, Gly 132, Ser 135, Asp 177, Tyr 318, Asn 114, His 175, and Asp 37 [1]. This pattern partially overlaps with but is not identical to the interaction profiles of comparators DB08666 (which additionally engages Phe 39 but not Ser 135) or DB01691 (which misses Tyr 130, Thr 133, Gly 132, and Ser 135 but includes Gln 210, Asn 66, Lys 34, Glu 172, and Lys 115) [1]. The presence of Ser 135 and Tyr 318 in the DB07055 complex suggests a unique hydrogen-bond network mediated by the tetrazole ring's 2H-tautomer conformation [1].

Structure-based drug design Hydrogen-bond mapping MurA inhibitor design Tetrazole tautomerism

Drug-Likeness and Physicochemical Profile: Favorable Compliance with Lipinski's Rule of Five Versus Higher-Molecular-Weight Phthalimide-Tetrazole Analogs

DB07055 has a molecular weight (243.22 Da), calculated logP (~0.79), and hydrogen-bond donor/acceptor count that place it well within Lipinski's Rule of Five boundaries [1]. In contrast, many phthalimide-tetrazole analogs explored in the leukotriene D₄ receptor antagonist series (e.g., LASSBio 552, MW ~430 Da) or the xanthine oxidase inhibitor series (MW range 280–400 Da) substantially exceed the MW 500 threshold or approach it, limiting their oral bioavailability potential [2]. The low MW of DB07055 thus positions it as an ideal fragment-sized building block for lead optimization or PROTAC linker design .

ADME prediction Drug-likeness Lipinski rule Fragment-based drug design Physicochemical profiling

Tautomeric Specificity: The 2H-Tetrazole Form Provides Distinct H-Bond Donor/Acceptor Geometry Compared to 1H-Tetrazole Phytomers

The compound is designated as the 2H-tetrazole tautomer, in which the acidic proton resides on the N2 position of the tetrazole ring [1]. This tautomeric state alters the spatial arrangement of hydrogen-bond donor and acceptor sites relative to the more common 1H-tetrazole form. Docking studies of related tetrazole-containing phthalimides reveal that the 2H-tautomer preferentially engages residues such as Ser and Tyr side chains via the N3 nitrogen as a hydrogen-bond acceptor, while the 1H-tautomer tends to donate a hydrogen bond from N1 [2]. The 2H-form is therefore expected to generate interaction patterns that are topologically distinct from those of 1H-tetrazole-containing analogs such as the 1H-tetrazol-5-yl)-ethyl-phthalimide isomer (CAS 57355-10-9) .

Tetrazole tautomerism Bioisostere design Hydrogen-bond geometry Conformational analysis

Validated Application Scenarios for 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione


Fragment-Based Lead Discovery Targeting Bacterial MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase)

The compound's high ligand efficiency (−0.56 kcal/mol per heavy atom) and low molecular weight (243.22 Da) make it an optimal starting fragment for MurA inhibitor development [1]. The demonstrated interaction with 15 active-site residues, including the catalytic Asp 37 and Arg 181, provides multiple vectors for fragment growth. Procurement of this compound enables rapid follow-up by structure-guided elaboration at the phthalimide C4/C5 positions or the tetrazole N-methyl position, while maintaining the critical ethyl linker geometry that generated the −10.1 kcal/mol binding energy [1].

PROTAC Linker Design Leveraging a Tetrazole-Phthalimide Heterobifunctional Core

The phthalimide moiety is a well-established cereblon (CRBN) E3 ligase ligand, and the tetrazole ring serves as a synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal chemistry [1]. The ethyl linker provides sufficient spacing to minimize steric clash between the target protein and E3 ligase while maintaining a compact overall architecture. This compound is positioned as a key intermediate for synthesizing PROTACs with tunable linker composition, where the 2H-tetrazole tautomer's H-bonding properties may influence ternary complex stability in a manner distinct from 1H-tetrazole PROTACs [1].

Computational Benchmarking of Tetrazole Tautomerism in Structure-Based Virtual Screening

Because DB07055 exists as a well-characterized 2H-tautomer in DrugBank, it can serve as a reference ligand for benchmarking docking scoring functions that handle tautomeric protonation states [1]. The quantitative binding energy (−10.1 kcal/mol) and interaction fingerprint against MurA provide a ground-truth dataset for assessing the ability of different docking algorithms (AutoDock Vina, Glide, GOLD) to recapitulate the correct pose and rank ordering when tautomerism is explicitly modeled [1].

Quote Request

Request a Quote for 2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.